Physicochemical Differentiation: N-(4-Methyl-pyridin-3-YL)-benzamide vs. Structural Isomer 4-Methyl-N-(pyridin-3-yl)benzamide
N-(4-Methyl-pyridin-3-YL)-benzamide (target) and its structural isomer 4-methyl-N-(pyridin-3-yl)benzamide share the same molecular formula (C13H12N2O) and molecular weight (212.25 g/mol) but differ critically in the position of the methyl substituent—on the pyridine ring versus the benzamide ring, respectively [1]. Computed descriptors from PubChem reveal identical hydrogen bond donor/acceptor counts (1 HBD, 2 HBA) and rotatable bond count (2) for both isomers, but the target compound has a TPSA of 42 Ų versus 41.8 Ų for the isomer [1][2]. The key differentiator is the InChI Key: CYXWVJRTKVAELQ-UHFFFAOYSA-N (target) vs. RSZXSEGUKBAUIU-UHFFFAOYSA-N (isomer), confirming distinct connectivity [1][2]. These structural differences translate to distinct molecular electrostatic potential surfaces and hinge-binding geometries when deployed in kinase inhibitor design [3].
| Evidence Dimension | Structural connectivity and computed physicochemical properties |
|---|---|
| Target Compound Data | N-(4-Methyl-pyridin-3-YL)-benzamide: MW 212.25 g/mol; XLogP3-AA 2.1; TPSA 42 Ų; 1 HBD, 2 HBA; 2 rotatable bonds; methyl on pyridine ring; InChI Key CYXWVJRTKVAELQ-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Methyl-N-(pyridin-3-yl)benzamide (CAS 14547-74-1): MW 212.25 g/mol; XLogP3-AA 1.9; TPSA 41.8 Ų; 1 HBD, 2 HBA; 2 rotatable bonds; methyl on benzamide ring; InChI Key RSZXSEGUKBAUIU-UHFFFAOYSA-N |
| Quantified Difference | ΔXLogP ≈ 0.2 units; ΔTPSA ≈ 0.2 Ų; distinct InChI Keys confirm non-identical connectivity; methyl position switch alters pharmacophore geometry |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15); no experimental measurement conditions applicable |
Why This Matters
The methyl position determines the orientation of the pyridine nitrogen for hinge-binding in kinase ATP pockets—incorrect isomer selection will produce different SAR outcomes, making isomer verification via InChI Key essential at procurement.
- [1] PubChem. N-(4-Methyl-pyridin-3-YL)-benzamide. Compound Summary, CID 29937382. National Center for Biotechnology Information. View Source
- [2] PubChem. 4-Methyl-N-(pyridin-3-yl)benzamide. Compound Summary, CID 4062890. National Center for Biotechnology Information. View Source
- [3] Zhang J, Yang PL, Gray NS. Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 2009, 9: 28–39. (Class-level reference for hinge-binding pharmacophore principles.) View Source
